9,11-甲烷-环氧前列腺素 F1α

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

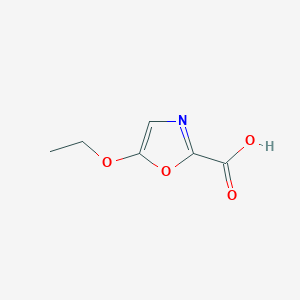

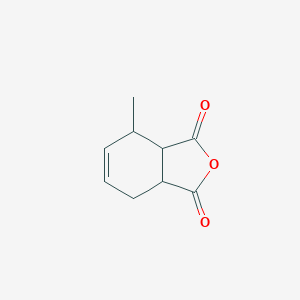

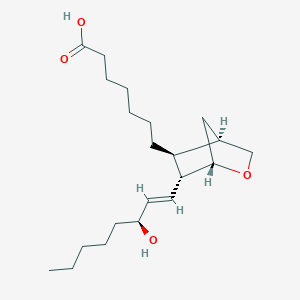

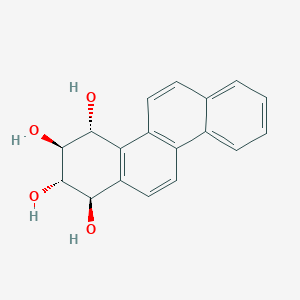

9,11-Methane-epoxy Prostaglandin F1alpha (9,11-MEPF1alpha) is a synthetic prostaglandin analogue that is commonly used in scientific research and experimentation. It is a derivative of prostaglandin F1alpha (PGF1alpha) and is composed of a 9,11-methane-epoxide bridge between two cyclopentanone rings. 9,11-MEPF1alpha is known to have a wide range of physiological effects, and is used in a variety of laboratory experiments. In

科学研究应用

合成和化学结构

- 前列腺素 F1α (PGF1α) 和相关物质已使用环氧双环[3.1.0]己烷衍生物合成。这一合成过程涉及酸催化的环氧双环[3.1.0]己烷的开环和重排,对于理解这些化合物的化学结构至关重要 (贾斯特等人,1969 年).

代谢和生物转化

- 对大鼠肾皮质匀浆的研究表明,6-酮前列腺素 F1α 代谢为 6,15-二酮-9,11-二羟基前列-13-烯酸。这项研究提供了对前列腺素在生物系统中的代谢途径的见解 (佩斯-阿西亚克等人,1977 年).

- 前列腺素 X(现称为前列环素)作为 PGF1α 的衍生物被发现,突出了这些化合物在生物系统中的转化。前列环素是一种有效的血管扩张剂和血小板聚集抑制剂,已被确认为 9-脱氧-6, 9α-环氧-δ5-PGF1α (惠特克等人,1976 年).

在生化过程中的作用

- 在脐血管中鉴定出包括 PGF1α 在内的前列腺素,开启了对其在生殖器外生理作用的讨论,表明它们可能参与出生后脐带血管的闭合 (卡里姆,1967 年).

- 前列腺素 F2α 在兔肾中的代谢,涉及通过一种新的前列腺素 9-羟基脱氢酶转化为 E 系列化合物,突出了前列腺素多样化的代谢途径及其在肾稳态中的重要性 (摩尔和霍尔特,1978 年).

对医学研究的影响

- PGF1α 及其衍生物一直是研究各种生理和病理状况(如动脉粥样硬化)的兴趣所在,因为它们影响血管组织中与胆固醇代谢相关的酶活性 (苏比亚和迪克,1977 年).

作用机制

Target of Action

The primary target of 9,11-methane-epoxy Prostaglandin F1alpha is the platelets and aortic strips of rabbits . It produces a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips .

Mode of Action

9,11-methane-epoxy Prostaglandin F1alpha interacts with its targets, causing aggregation of platelets and contraction of aortic strips in rabbits . The compound’s interaction with these targets results in changes that are dose-related .

Biochemical Pathways

It is known that prostaglandins like pgf1alpha are metabolites of dihomo-gamma-linolenic acid (dgla) via the cyclooxygenase (cox) pathway .

Pharmacokinetics

It is soluble in dmf, dmso, ethanol, and pbs (ph 72), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of 9,11-methane-epoxy Prostaglandin F1alpha’s action include the aggregation of platelets and contraction of aortic strips in rabbits . These effects are dose-related, indicating that the compound’s impact varies with the amount administered .

Action Environment

The solubility of the compound in various solvents suggests that its action and stability may be influenced by the solvent environment .

安全和危害

生化分析

Biochemical Properties

9,11-methane-epoxy Prostaglandin F1alpha interacts with various enzymes and proteins in biochemical reactions. It has been shown to have a significant effect on platelet aggregation and aortic contraction in rabbits . The nature of these interactions is dose-related, indicating that the compound may bind to specific receptors or enzymes to exert its effects .

Cellular Effects

At the cellular level, 9,11-methane-epoxy Prostaglandin F1alpha influences various processes. It has been shown to cause significant changes in cell function, including effects on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 9,11-methane-epoxy Prostaglandin F1alpha involves binding interactions with biomolecules and changes in gene expression . It may inhibit or activate certain enzymes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,11-methane-epoxy Prostaglandin F1alpha change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 9,11-methane-epoxy Prostaglandin F1alpha vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

9,11-methane-epoxy Prostaglandin F1alpha is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

9,11-methane-epoxy Prostaglandin F1alpha is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9,11-methane-epoxy Prostaglandin F1alpha involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Prostaglandin F1alpha", "Methane", "Epichlorohydrin", "Sodium Hydride", "Tetrahydrofuran", "Methanol" ], "Reaction": [ "Convert Prostaglandin F1alpha to 9,11-dihydroxy Prostaglandin F1alpha using sodium hydride and tetrahydrofuran", "React 9,11-dihydroxy Prostaglandin F1alpha with epichlorohydrin to form 9,11-epoxy Prostaglandin F1alpha", "React 9,11-epoxy Prostaglandin F1alpha with methane in methanol to form 9,11-methane-epoxy Prostaglandin F1alpha" ] } | |

CAS 编号 |

72517-81-8 |

分子式 |

C21H36O4 |

分子量 |

352.5 g/mol |

IUPAC 名称 |

7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |

InChI 键 |

VGRVXLWYKKBTNM-XLGWHITOSA-N |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |

SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

规范 SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

同义词 |

11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)